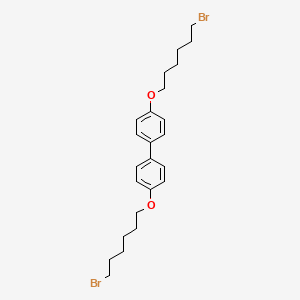
4,4'-Bis((6-bromohexyl)oxy)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis((6-bromohexyl)oxy)-1,1’-biphenyl is an organic compound characterized by the presence of two 6-bromohexyl groups attached to a biphenyl core through ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((6-bromohexyl)oxy)-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 6-bromohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the ether linkages .
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis((6-bromohexyl)oxy)-1,1’-biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis((6-bromohexyl)oxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the 6-bromohexyl groups can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the biphenyl core or the 6-bromohexyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and amines.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include reduced biphenyl derivatives and modified hexyl chains.
Scientific Research Applications
4,4’-Bis((6-bromohexyl)oxy)-1,1’-biphenyl has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of polymers and liquid crystals due to its structural properties.
Biological Studies: It can be used as a precursor for the synthesis of biologically active molecules.
Medicinal Chemistry: The compound’s derivatives may have potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4,4’-Bis((6-bromohexyl)oxy)-1,1’-biphenyl depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the biphenyl core or the hexyl chains are modified to introduce new functional groups.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis((6-chlorohexyl)oxy)-1,1’-biphenyl: Similar structure but with chlorine atoms instead of bromine.
4,4’-Bis((6-iodohexyl)oxy)-1,1’-biphenyl: Similar structure but with iodine atoms instead of bromine.
4,4’-Bis((6-methylhexyl)oxy)-1,1’-biphenyl: Similar structure but with methyl groups instead of bromine.
Uniqueness
4,4’-Bis((6-bromohexyl)oxy)-1,1’-biphenyl is unique due to the presence of bromine atoms, which make it more reactive in nucleophilic substitution reactions compared to its chloro or iodo analogs. The bromine atoms also influence the compound’s physical properties, such as its melting point and solubility.
Properties
CAS No. |
189156-36-3 |
|---|---|
Molecular Formula |
C24H32Br2O2 |
Molecular Weight |
512.3 g/mol |
IUPAC Name |
1-(6-bromohexoxy)-4-[4-(6-bromohexoxy)phenyl]benzene |
InChI |
InChI=1S/C24H32Br2O2/c25-17-5-1-3-7-19-27-23-13-9-21(10-14-23)22-11-15-24(16-12-22)28-20-8-4-2-6-18-26/h9-16H,1-8,17-20H2 |
InChI Key |
KRLMFEMMRZETSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OCCCCCCBr)OCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane](/img/structure/B15164188.png)

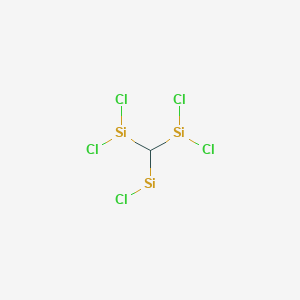
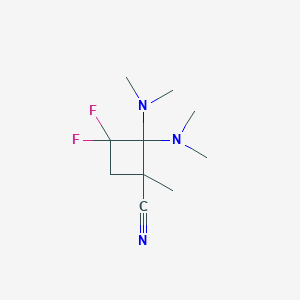
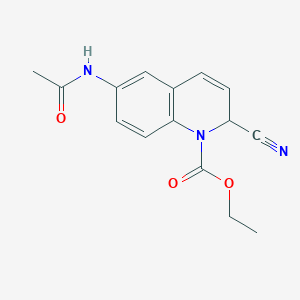
![3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid](/img/structure/B15164206.png)
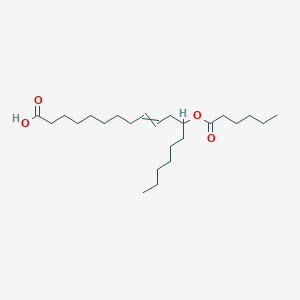
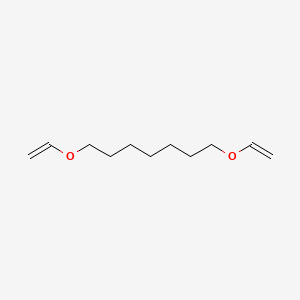
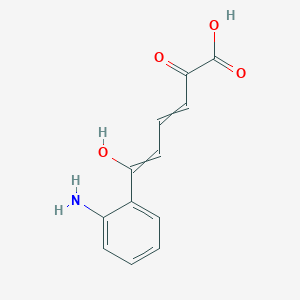
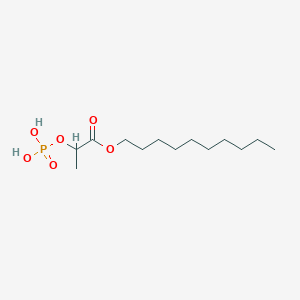
![2-[2-[2-[2-[9-(1-Pyrenyl)nonyloxy]-3-(octadecyloxy)propoxy]ethoxy]ethoxy]ethanol](/img/structure/B15164257.png)


![Benzene, 1,3-bis[(10-bromodecyl)oxy]-](/img/structure/B15164262.png)
